2-(4-Fluorophenyl)-3-methylbenzofuran
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Overview
Description
2-(4-Fluorophenyl)-3-methylbenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorophenyl group and a methyl group in its structure makes this compound a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-methylbenzofuran can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(4-Fluorophenyl)-3-methylbenzofuran has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-3-methylbenzofuran: shares structural similarities with other benzofuran derivatives, such as 2-(4-Fluorophenyl)-6-methylbenzofuran and 2-(4-Fluorophenyl)-5-methylbenzofuran.
Uniqueness
The presence of the fluorophenyl group at the 4-position and the methyl group at the 3-position gives this compound unique chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to other benzofuran derivatives.
Properties
Molecular Formula |
C15H11FO |
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Molecular Weight |
226.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C15H11FO/c1-10-13-4-2-3-5-14(13)17-15(10)11-6-8-12(16)9-7-11/h2-9H,1H3 |
InChI Key |
PYJXGEFCIIBKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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